
1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde is an organic compound with a unique structure featuring a cyclopentane ring substituted with a hydroxyl group and a formyl group. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,2-dimethylcyclopentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction typically occurs under mild conditions, yielding the desired aldehyde.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols, acids, or alkyl halides
Major Products Formed:
Oxidation: 1-Hydroxy-2,2-dimethylcyclopentane-1-carboxylic acid
Reduction: 1-Hydroxy-2,2-dimethylcyclopentanol
Substitution: Esters or ethers depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in nucleophilic addition and oxidation-reduction reactions. The hydroxyl group can also engage in hydrogen bonding and substitution reactions, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylcyclopentanol: Lacks the aldehyde group, making it less reactive in certain oxidation reactions.
1-Hydroxy-2,2-dimethylcyclopentane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
2,2-Dimethylcyclopentanone: Contains a ketone group instead of an aldehyde, affecting its reactivity and chemical behavior.
Uniqueness: 1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the cyclopentane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1-hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-7(2)4-3-5-8(7,10)6-9/h6,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
ANSJNDLYNYPUOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1(C=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




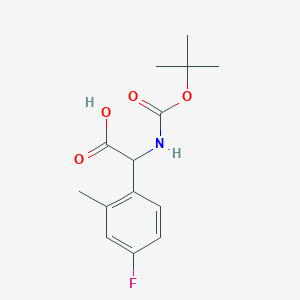
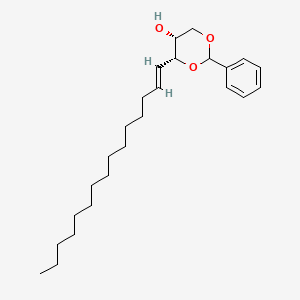
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)

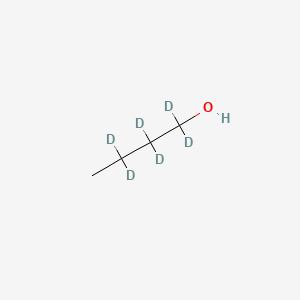
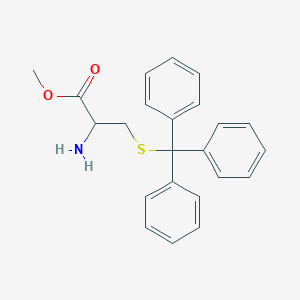
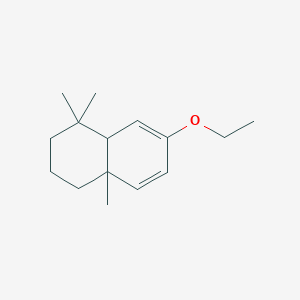
![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
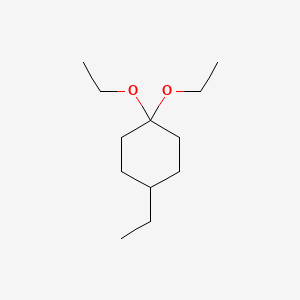
![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)
![2,2'-[2,6-Pyridinediylbis(oxy)]diethanamine](/img/structure/B13830669.png)
